molecular formula C23H20F4N2O3S B11505726 N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide

N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide

Cat. No.: B11505726
M. Wt: 480.5 g/mol
InChI Key: AIFLHIZLUISFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole and thiophene precursors. The synthetic route may include:

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorinated phenyl ring, using reagents like nitrating agents or halogenating agents.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Scientific Research Applications

N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Properties

Molecular Formula

C23H20F4N2O3S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C23H20F4N2O3S/c1-21(2)10-15-18(16(30)11-21)22(23(25,26)27,28-19(31)17-4-3-9-33-17)20(32)29(15)12-13-5-7-14(24)8-6-13/h3-9H,10-12H2,1-2H3,(H,28,31)

InChI Key

AIFLHIZLUISFQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.